The synthesis of 2-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride typically involves several key steps:
The molecular structure of 2-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride can be described as follows:
The canonical SMILES representation is C1CC(CNC1)CNCC2=CC=C(C=C2)C#N.Cl
, which illustrates the connectivity of atoms within the molecule .
2-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride can participate in various chemical reactions:
The mechanism of action for 2-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride is not fully elucidated but may involve:
The physical and chemical properties of 2-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride include:
Property | Value |
---|---|
Molecular Formula | C14H20ClN3 |
Molecular Weight | 265.78 g/mol |
Solubility | Soluble in water |
Appearance | White crystalline solid |
The applications of 2-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride are diverse:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1